6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide
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Overview
Description
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyethyl group, a nitrophenyl group, and a hexanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide typically involves multiple steps. One common method includes the condensation of 6-aminocaproic acid with an appropriate aldehyde or ketone under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular properties.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in the glucose metabolic pathway of certain bacteria . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. The compound’s ability to bind to bacterial ribosomes and inhibit protein synthesis also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanoic acid
- 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glucose dehydrogenase and bind to bacterial ribosomes makes it a promising candidate for antimicrobial research .
Properties
CAS No. |
917762-50-6 |
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Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
6-amino-N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]hexanamide |
InChI |
InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20) |
InChI Key |
FUXPETHYQRIEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCCCCN)[N+](=O)[O-])O |
Origin of Product |
United States |
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